

Unveiling the Solid-State Architecture of 9-Acetylphenanthrene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9-Acetylphenanthrene

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This technical guide provides an in-depth analysis of the crystal structure of **9-acetylphenanthrene**, a key aromatic ketone with applications in organic synthesis and medicinal chemistry. Understanding its three-dimensional structure is paramount for designing novel derivatives with tailored properties and for elucidating structure-activity relationships. This document summarizes the available crystallographic data, details the experimental protocols for its determination, and presents a visual workflow of the structural analysis process.

Core Crystallographic Data

The crystal structure of **9-acetylphenanthrene** has been determined by single-crystal X-ray diffraction. The crystallographic data are archived in the Cambridge Structural Database (CSD) under the deposition number CCDC 649145.^[1] This information is based on the study "Reversible Friedel-Crafts Acylations of Phenanthrene: Rearrangements of Acetylphenanthrenes" published in Letters in Organic Chemistry in 2007. The key crystallographic parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for 9-Acetylphenanthrene

Parameter	Value
Empirical formula	C ₁₆ H ₁₂ O
Formula weight	220.26 g/mol
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal system	Monoclinic
Space group	P2 ₁ /c
Unit cell dimensions	
a	8.822(2) Å
b	5.899(1) Å
c	22.253(4) Å
α	90°
β	97.43(3)°
γ	90°
Volume	1147.3(4) Å ³
Z	4
Density (calculated)	1.274 Mg/m ³
Absorption coefficient	0.078 mm ⁻¹
F(000)	464
Data collection	
Crystal size	0.30 x 0.20 x 0.10 mm ³
Theta range for data collection	2.22 to 25.98°
Index ranges	-10≤h≤10, -6≤k≤7, -27≤l≤26
Reflections collected	10452

Independent reflections	2244 [R(int) = 0.0455]
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Refinement	
Refinement method	Full-matrix least-squares on F^2
Data / restraints / parameters	2244 / 0 / 155
Goodness-of-fit on F^2	1.043
Final R indices [$ I > 2\text{sigma}(I)$]	$R_1 = 0.0435, wR_2 = 0.1118$
R indices (all data)	$R_1 = 0.0589, wR_2 = 0.1221$
Largest diff. peak and hole	0.211 and -0.178 e. \AA^{-3}
<hr/>	

Table 2: Selected Bond Lengths (\AA) for 9-Acetylphenanthrene

Bond	Length (\AA)	Bond	Length (\AA)
O(1)-C(15)	1.223(2)	C(9)-C(10)	1.458(2)
C(1)-C(2)	1.365(3)	C(10)-C(11)	1.411(2)
C(1)-C(14)	1.418(2)	C(11)-C(12)	1.362(3)
C(2)-C(3)	1.403(3)	C(12)-C(13)	1.412(3)
C(3)-C(4)	1.367(3)	C(13)-C(14)	1.423(2)
C(4)-C(13)	1.415(2)	C(14)-C(9)	1.416(2)
C(5)-C(6)	1.364(3)	C(9)-C(15)	1.492(2)
C(5)-C(10)	1.412(2)	C(15)-C(16)	1.495(3)
C(6)-C(7)	1.401(3)		
C(7)-C(8)	1.360(3)		
C(8)-C(12)	1.413(3)		

Table 3: Selected Bond Angles (°) for 9-Acetylphenanthrene

Atoms	Angle (°)	Atoms	Angle (°)
C(2)-C(1)-C(14)	121.2(2)	C(5)-C(10)-C(11)	121.4(2)
C(1)-C(2)-C(3)	120.9(2)	C(12)-C(11)-C(10)	121.1(2)
C(4)-C(3)-C(2)	119.5(2)	C(11)-C(12)-C(8)	120.3(2)
C(3)-C(4)-C(13)	121.1(2)	C(11)-C(12)-C(13)	118.5(2)
C(6)-C(5)-C(10)	120.9(2)	C(8)-C(12)-C(13)	121.2(2)
C(5)-C(6)-C(7)	120.7(2)	C(4)-C(13)-C(12)	118.9(2)
C(8)-C(7)-C(6)	119.5(2)	C(4)-C(13)-C(14)	122.3(2)
C(7)-C(8)-C(12)	121.3(2)	C(12)-C(13)-C(14)	118.8(2)
C(14)-C(9)-C(10)	119.1(2)	C(1)-C(14)-C(13)	118.8(2)
C(14)-C(9)-C(15)	119.8(2)	C(1)-C(14)-C(9)	122.5(2)
C(10)-C(9)-C(15)	121.1(2)	C(13)-C(14)-C(9)	118.7(2)
C(6)-C(5)-C(10)	120.9(2)	O(1)-C(15)-C(9)	121.1(2)
C(9)-C(10)-C(5)	121.7(2)	O(1)-C(15)-C(16)	121.0(2)
C(9)-C(10)-C(11)	116.9(2)	C(9)-C(15)-C(16)	117.9(2)

Experimental Protocols

Synthesis and Crystallization

9-Acetylphenanthrene for the crystallographic study was synthesized via the Friedel-Crafts acetylation of phenanthrene. While the primary publication does not provide a detailed crystallization protocol, a general and effective method for obtaining X-ray quality crystals of aromatic ketones is slow evaporation from a suitable solvent system.

Representative Crystallization Protocol:

- **Dissolution:** Dissolve a small quantity of purified **9-acetylphenanthrene** in a minimal amount of a suitable solvent at room temperature. A good starting point is a solvent in which the compound is moderately soluble, such as ethanol, methanol, or a mixture of dichloromethane and hexane.
- **Filtration:** Filter the solution through a syringe filter (e.g., 0.22 μ m PTFE) into a clean, small vial to remove any particulate matter that could act as nucleation sites and hinder the growth of single crystals.
- **Slow Evaporation:** Cover the vial with a cap containing a small pinhole or a piece of parafilm with a few needle punctures. This allows for the slow evaporation of the solvent.
- **Incubation:** Place the vial in a vibration-free environment at a constant temperature. Crystal growth can take several days to weeks.
- **Crystal Harvesting:** Once suitable crystals have formed, carefully remove them from the mother liquor using a mounted loop and immediately coat them with a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and degradation.

X-ray Data Collection and Structure Determination

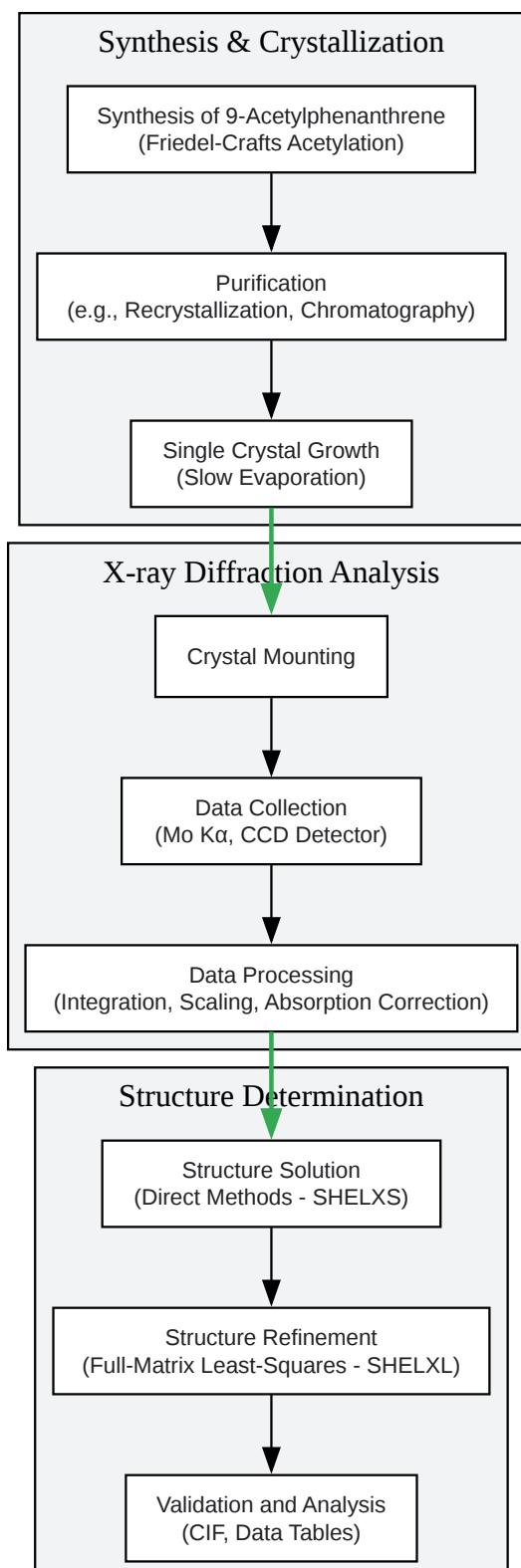
The following is a generalized protocol based on standard single-crystal X-ray diffraction procedures, consistent with the type of data reported for **9-acetylphenanthrene**.

- **Crystal Mounting:** A suitable single crystal was selected under a microscope, mounted on a MiTeGen MicroMount™, and placed on the goniometer head of the diffractometer.
- **Data Collection:** The crystal was cooled to the data collection temperature (typically 100-293 K) using a stream of cold nitrogen gas. X-ray diffraction data were collected on a Bruker APEX-II CCD area-detector diffractometer using graphite-monochromated Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$). A series of ω and φ scans were performed to collect a complete sphere of data.
- **Data Processing:** The collected diffraction images were processed using the Bruker SAINT software for integration of the reflection intensities. The data were corrected for Lorentz and polarization effects, and an empirical absorption correction was applied using SADABS.

- Structure Solution and Refinement: The crystal structure was solved by direct methods using the SHELXS program and refined by full-matrix least-squares on F^2 using the SHELXL program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages in the determination of the crystal structure of **9-acetylphenanthrene**.

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Caption: Experimental workflow for the crystal structure determination of **9-acetylphenanthrene**.

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References

- 1. 9-Acetylphenanthrene | C₁₆H₁₂O | CID 74868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling the Solid-State Architecture of 9-Acetylphenanthrene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b180964#crystal-structure-of-9-acetylphenanthrene]

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